CB 300919 is synthesized from a series of chemical precursors through a multi-step synthetic route. It falls under the category of small molecule inhibitors, specifically targeting protein kinases associated with cancer progression. The compound is often referenced in the context of its role in inhibiting pathways that contribute to tumor growth and metastasis.
CB 300919 has a complex molecular structure characterized by specific functional groups that are crucial for its biological activity. The molecular formula and structure can be represented as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
CB 300919 undergoes several chemical reactions that are essential for its activity:
These reactions are critical for understanding how CB 300919 exerts its therapeutic effects.
The mechanism of action of CB 300919 primarily involves the inhibition of specific protein kinases that are overactive in certain cancers. By binding to these kinases, CB 300919 disrupts their activity, leading to:
Data from preclinical studies indicate that CB 300919 effectively reduces tumor growth in ovarian cancer models by targeting these pathways.
The physical and chemical properties of CB 300919 include:
These properties are essential for formulating the compound into usable drug forms.
CB 300919 has significant potential applications in scientific research and therapeutics:
Research continues to explore the full range of biological activities and therapeutic potentials associated with CB 300919, aiming to improve treatment outcomes for patients suffering from cancer.
Quinazoline derivatives represent a historically significant class of heterocyclic compounds in anticancer drug development, characterized by a dual-ring structure that facilitates targeted interactions with biological macromolecules. Early agents in this class, such as CB30865, demonstrated potent antitumor activity but faced limitations due to poor aqueous solubility, restricting their bioavailability and therapeutic utility. This prompted systematic structural modifications to improve pharmacokinetic properties while retaining cytotoxic efficacy. CB 300919 (CAS 289715-28-2) emerged as a strategically designed, water-soluble analog of CB30865, addressing these solubility challenges while enhancing its pharmacological profile [4] [5].
The molecular evolution from early quinazolines to CB 300919 exemplifies rational drug design. By incorporating a propargylamino linkage and optimizing side-chain polarity, CB 300919 achieves improved tissue distribution and target engagement. Its chemical structure features a quinazoline core substituted with chlorine (imparting electrophilic reactivity), a methyl group (enhancing metabolic stability), and a piperazinylmethyl moiety (contributing to solubility and target affinity). This configuration allows potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway essential for cancer cell survival [4] [8].
Table 1: Evolution of Key Quinazoline-Based Antitumor Agents
Compound | Key Structural Features | Primary Target | Aqueous Solubility |
---|---|---|---|
Early Quinazolines | Basic fused ring system | DHFR/Tyrosine kinases | Low |
CB30865 | Bromo-substitution, unmodified benzamide | NAMPT | Very low |
CB 300919 | Chloro-substitution, propargylamino group, piperazinylmethyl | NAMPT | High |
Ovarian cancer, particularly high-grade serous ovarian carcinoma (HGSOC), presents profound therapeutic challenges. Despite initial responsiveness to platinum-based chemotherapy, approximately 70-80% of advanced-stage patients experience relapse, frequently evolving into platinum-resistant ovarian cancer (PROC) within 6-12 months post-treatment. PROC exhibits dismal response rates (<15%) to conventional chemotherapies and a median overall survival of 9-12 months, underscoring a critical unmet need for novel molecularly targeted agents [6] [8].
CB 300919 was specifically investigated to address this resistance paradigm. Preclinical studies demonstrated exceptional potency against the CH1 human ovarian tumor xenograft model, achieving a remarkable continuous exposure (96h) growth inhibition IC50 value of 2 nM. This potency surpasses many conventional cytotoxics and reflects its ability to disrupt NAD+-dependent metabolic pathways essential for DNA repair and energy metabolism in cancer cells [1] [3] [5]. Mechanistically, CB 300919 functions as a NAMPT inhibitor, depleting intracellular NAD+ pools and inducing ATP depletion, metabolic collapse, and selective tumor cell apoptosis. This mechanism operates independently of platinum resistance pathways (e.g., impaired drug uptake, enhanced DNA repair, or altered apoptosis regulation), positioning it as a promising strategy against platinum-refractory disease [4] [8].
Table 2: Ovarian Cancer Therapeutic Challenges and CB 300919's Potential Role
Therapeutic Challenge | Molecular Basis | CB 300919's Proposed Mechanism |
---|---|---|
Platinum Resistance | Reduced drug accumulation, Enhanced DNA repair, Altered apoptosis | NAD+ depletion → Impaired DNA repair & energy metabolism |
Metabolic Adaptation | Increased reliance on NAD+ salvage pathway | NAMPT inhibition → NAD+ pool collapse |
Tumor Heterogeneity | Diverse resistance mechanisms within tumor subclones | Bypasses common resistance pathways (e.g., ABC transporters) |
Limited Targeted Options | Few targets validated in PROC | Novel mechanism targeting cancer cell metabolism |
Structurally, CB 300919 (C32H34ClN7O2, MW 584.11 g/mol) incorporates an alkyne functional group within its propargylamino side chain. This feature enables its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property facilitates the synthesis of bioconjugates for targeted delivery or the development of diagnostic probes, expanding its research utility beyond direct cytotoxicity [3] [5]. Its physicochemical profile includes high solubility in dimethyl sulfoxide (DMSO; ≥100 mg/mL) but insolubility in water (<0.1 mg/mL), necessitating specific formulation strategies for in vivo administration in preclinical models [1] [3].
Research indicates CB 300919's potential synergy with emerging modalities like antibody-drug conjugates (ADCs) targeting ovarian cancer antigens (e.g., FRα, MUC16) and inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in platinum-resistant disease. This positions CB 300919 not only as a standalone agent but also as a potential component within novel combination regimens aimed at overcoming multifactorial resistance [8] [9].
Table 3: Key Physicochemical and Preclinical Properties of CB 300919
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C32H34ClN7O2 | Defines structure-activity relationship |
Molecular Weight | 584.11 g/mol | Impacts pharmacokinetics & biodistribution |
CAS Number | 289715-28-2 | Unique compound identifier |
Purity (Research Grade) | >98% | Ensures reliable experimental results |
Solubility | DMSO: ≥100 mg/mL; Water: <0.1 mg/mL | Guides in vitro and in vivo formulation |
Key Functional Group | Alkyne (CC#C) | Enables click chemistry applications |
Potency (CH1 Xenograft) | IC50 = 2 nM (96h exposure) | Demonstrates exceptional target engagement |
Primary Mechanism | NAMPT Inhibition → NAD+ Depletion | Novel metabolic targeting strategy |
Research Applications | Ovarian cancer models, Click chemistry, Combination therapy studies | Versatile research tool |
Despite its promising preclinical profile, CB 300919 remains primarily a research tool. Its transition into clinical evaluation will require addressing formulation challenges related to its aqueous insolubility and further investigation into potential resistance mechanisms, such as upregulation of alternative NAD+ biosynthetic pathways. Nevertheless, its unique mechanism and potent activity against ovarian cancer models solidify its role as a valuable chemical probe for elucidating NAMPT biology and a compelling candidate for developing next-generation therapeutics targeting PROC [3] [5] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2